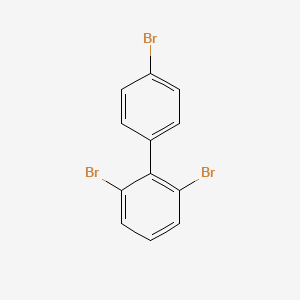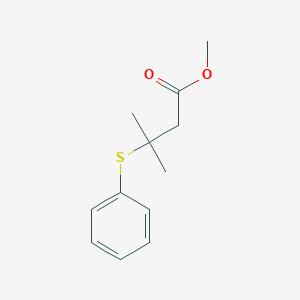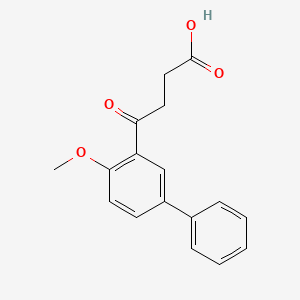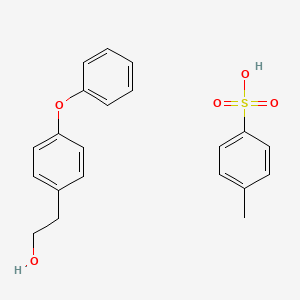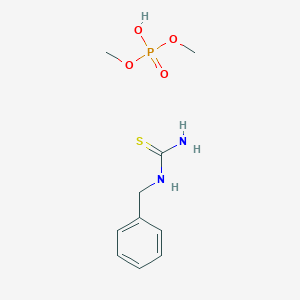![molecular formula C19H25ClN2O4S B14502059 1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid CAS No. 64765-04-4](/img/structure/B14502059.png)
1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid is a complex organic compound that features both an imidazole ring and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole typically involves multiple steps, starting with the preparation of the imidazole ring and the chlorophenyl group separately. These intermediates are then linked through a sulfanyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially converting it into a sulfoxide or sulfone.
Reduction: Reduction reactions can target the chlorophenyl group or the imidazole ring, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the chlorophenyl ring.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: Shares the chlorophenyl group but has a different core structure.
1,3,5-Benzenetricarboxylate: Contains a benzene ring with carboxylate groups, used in coordination chemistry.
1-(3-(1H-imidazol-1-yl)methyl)benzyl)-1H-imidazole: Similar imidazole-based structure with different substituents.
Uniqueness
1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole is unique due to its combination of an imidazole ring and a chlorophenyl group linked by a sulfanyl group. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
64765-04-4 |
|---|---|
Molekularformel |
C19H25ClN2O4S |
Molekulargewicht |
412.9 g/mol |
IUPAC-Name |
1-[3-(4-chlorophenyl)sulfanyloctyl]imidazole;oxalic acid |
InChI |
InChI=1S/C17H23ClN2S.C2H2O4/c1-2-3-4-5-16(10-12-20-13-11-19-14-20)21-17-8-6-15(18)7-9-17;3-1(4)2(5)6/h6-9,11,13-14,16H,2-5,10,12H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
LJHUOVPJRIYOJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCN1C=CN=C1)SC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)

![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)
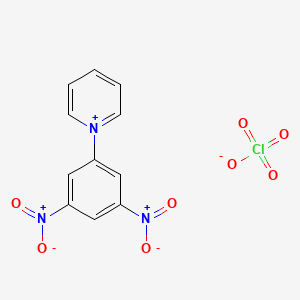
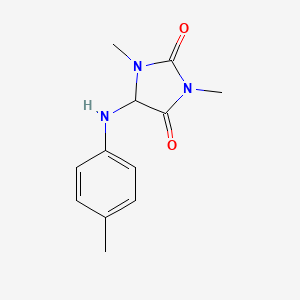


![N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide](/img/structure/B14502023.png)
